molecular formula C15H15NO B8783574 N-benzyl-N-phenylacetamide CAS No. 6840-29-5

N-benzyl-N-phenylacetamide

Cat. No.: B8783574
CAS No.: 6840-29-5
M. Wt: 225.28 g/mol
InChI Key: BISSQVWYQNHTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-phenylacetamide (CAS 6840-29-5) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent scientific studies have explored its derivatives, particularly phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides, as potent inhibitors of the α-glucosidase enzyme . Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays glucose absorption and decreases postprandial hyperglycemia . In vitro enzymatic evaluations have shown that specific N-phenylacetamide derivatives of this core structure exhibit high inhibitory activity, significantly outperforming the standard drug acarbose . Further kinetic analysis has revealed that these potent derivatives function as competitive inhibitors, binding directly to the enzyme's active site . The research value of the this compound structure is further underscored by its inclusion in patents for substituted compounds investigated for the treatment of various pathologies, including cardiovascular and metabolic diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6840-29-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-benzyl-N-phenylacetamide

InChI

InChI=1S/C15H15NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

BISSQVWYQNHTIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Benzyl N Phenylacetamide

Direct Synthesis Strategies

Direct synthesis focuses on constructing the target molecule from precursor carboxylic acids and amines or by modifying a pre-existing amide scaffold.

The direct condensation of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. researchgate.net However, this reaction is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, catalytic methods are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Organocatalysts, particularly those based on boron, have emerged as effective promoters for the direct amidation of carboxylic acids and amines. organic-chemistry.org Arylboronic acids, for instance, serve as efficient catalysts for this transformation. rsc.orgresearchgate.net The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. rsc.orgresearchgate.net This intermediate is more susceptible to nucleophilic attack by the amine, leading to the formation of the amide and regeneration of the catalyst. rsc.org The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the product and is often accomplished using molecular sieves. mdpi.comrsc.orgresearchgate.net

The mechanism of boronic acid-catalyzed amidation is complex. While initial proposals suggested a mono(acyloxy)boronic acid as the key intermediate, more recent studies, supported by theoretical modeling and spectroscopic evidence, propose the involvement of dimeric B-O-B or B-N-B motifs. nih.govrsc.org These dimeric structures are thought to activate the carboxylic acid while simultaneously delivering the amine nucleophile to the carbonyl group. nih.gov

The efficiency of organocatalytic amidation is highly dependent on the reaction conditions and the structure of the catalyst. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the method of water removal.

Several types of boronic acid catalysts have been investigated to improve reaction rates and yields. For example, ortho-iodophenylboronic acid has shown high catalytic activity, which is attributed to both steric effects and orbital interactions between the iodine and boron atoms. rsc.orgresearchgate.net Further optimization led to the development of 5-methoxy-2-iodophenylboronic acid (MIBA), which is kinetically more active and provides higher yields in shorter reaction times at room temperature. acs.org Similarly, (2-(thiophen-2-ylmethyl)phenyl)boronic acid is another highly active, bench-stable catalyst effective for a wide range of substrates at ambient temperatures. organic-chemistry.orgacs.org

The choice of solvent and dehydrating agent is also critical. Reactions are commonly performed in solvents like dichloromethane (B109758) in the presence of molecular sieves (e.g., 4A or 5A) to effectively remove water. rsc.orgacs.org While thermal conditions (temperatures >160 °C) can promote direct condensation without a catalyst, these are generally limited to less sensitive substrates. mdpi.com Catalytic methods allow for milder conditions, often at room temperature. organic-chemistry.orgacs.org In some cases, microwave irradiation has been employed to accelerate the reaction under solvent-free conditions. mdpi.com

Table 1: Comparison of Organocatalysts for Direct Amidation

Catalyst Typical Conditions Substrate Scope Key Advantages
Arylboronic acids Toluene, reflux, molecular sieves Broad General applicability
ortho-Iodophenylboronic acid Dichloromethane, RT, 4A molecular sieves Broad High activity due to halogen effect acs.org
5-Methoxy-2-iodophenylboronic acid (MIBA) Dichloromethane, RT, 4A molecular sieves Aliphatic & heteroaromatic acids Kinetically very active, recyclable acs.org
(2-(Thiophen-2-ylmethyl)phenyl)boronic acid Dichloromethane, RT, 5A molecular sieves Broad, including N-Boc amino acids Bench-stable, effective at room temperature acs.org
Ceric Ammonium Nitrate (CAN) Solvent-free, 160-165 °C, microwave Aryl and alkyl carboxylic acids Fast, solvent-free conditions mdpi.com

Beyond general condensation strategies, specific methods have been reported for the synthesis of N-benzyl-N-phenylacetamide, often starting from a simpler, related amide.

A common and direct route to this compound is the N-alkylation of a secondary amide, such as N-phenylacetamide (acetanilide). This reaction involves the deprotonation of the amide N-H bond by a base to form an amidate anion, which then acts as a nucleophile, attacking an alkylating agent like benzyl (B1604629) chloride.

The choice of base and reaction conditions is crucial to favor N-alkylation over competing side reactions, such as C-alkylation or O-alkylation. scispace.com Strong bases like sodium amide have been used, though they can sometimes lead to C-alkylation products. scispace.com A more common and effective method involves using a base like powdered potassium hydroxide (B78521) (KOH), often in a solvent-free system or under phase-transfer conditions. scispace.comresearchgate.net Phase-transfer catalysts (PTCs) can facilitate the reaction between the solid base and the organic reactants. scispace.com

Studies on the alkylation of N-phenyl-2-phenylacetamide with benzyl chloride in the presence of powdered KOH have shown that the N-product (N-benzyl-N-phenyl-2-phenylacetamide) is the main product. scispace.com This suggests that similar conditions would be effective for the benzylation of N-phenylacetamide.

The synthesis of this compound is typically achieved through the benzylation of acetanilide (B955). A general laboratory procedure involves reacting acetanilide with benzyl chloride in the presence of a base.

For instance, N-phenyl-2-phenylacetamide has been successfully alkylated with benzyl chloride using powdered potassium hydroxide under solvent-free microwave irradiation. scispace.comresearchgate.net In these experiments, the N-benzylated product was found to be the main product, with yields ranging from approximately 48% to 70% after just 5 minutes of irradiation. researchgate.net The reaction temperature can reach up to 151 °C under these conditions. researchgate.net The use of phase-transfer catalysts was found to only minorly promote the reaction. researchgate.net This microwave-assisted, solvent-free approach offers advantages in terms of speed and simplified work-up procedures. scispace.com

Table 2: Reported Conditions for N-Alkylation of Related Amides

Starting Amide Alkylating Agent Base/Catalyst Conditions Main Product Reported Yield
N-phenyl-2-phenylacetamide Benzyl chloride Powdered KOH Microwave irradiation, solvent-free, 5 min N-benzyl-N-phenyl-2-phenylacetamide researchgate.net 48-70% researchgate.net
N-phenyl-2-phenylacetamide Benzyl chloride Powdered KOH / PTC Toluene, reflux, 4 h N-benzyl-N-phenyl-2-phenylacetamide scispace.com Nearly quantitative scispace.com
Aniline (general) Benzyl bromide K2CO3 / KI Acetone, reflux N-benzylaniline Variable

Specific Routes to this compound

Advanced Synthetic Approaches and Techniques

Modern synthetic chemistry has increasingly focused on developing methodologies that are not only efficient but also align with the principles of green chemistry. For the synthesis of this compound, techniques such as microwave-assisted synthesis, phase-transfer catalysis, and solvent-free systems have proven to be powerful tools, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions. mdpi.comchemicaljournals.com

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, utilizing microwave energy to heat reactions directly and efficiently. nih.gov This volumetric heating leads to rapid temperature increases, significantly accelerating reaction rates compared to conventional heating methods. chemicaljournals.comnih.gov

In the context of amide alkylation, MAOS has been successfully applied to the benzylation of N-phenyl-2-phenylacetamide. researchgate.net When N-phenyl-2-phenylacetamide is reacted with benzyl chloride in the presence of powdered potassium hydroxide, microwave irradiation predominantly yields the N-alkylation product, this compound. researchgate.net Research has shown that yields of the desired N-product can range from 48.56% to 69.78% after just five minutes of microwave irradiation. researchgate.net In a dedicated microwave synthesizer, yields can be further optimized, reaching approximately 85% after 5 minutes at 155 °C. This rapid and efficient synthesis highlights a key advantage of MAOS, offering a significant rate acceleration, with reactions completing in minutes compared to hours required for traditional methods. chemicaljournals.comresearchgate.net

ReactantsConditionsProductYieldReference
N-phenyl-2-phenylacetamide, Benzyl chloride, KOHMicrowave Irradiation (5 mins)This compound48.56% - 69.78% researchgate.net
N-phenyl-2-phenylacetamide, Benzyl chloride, KOHMicrowave Synthesizer (5 mins, 155°C)This compound~85%

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.orgacsgcipr.org The catalyst, usually a quaternary ammonium salt, transports one of the reactants (often an anion) into the organic phase where the reaction can occur. crdeepjournal.org This methodology is highly effective for the N-alkylation of amides, as it avoids the need for strong, anhydrous bases and dry solvents. mdpi.comacsgcipr.org

PTC allows for the use of weaker, more environmentally benign inorganic bases like potassium hydroxide or potassium carbonate. acsgcipr.orgresearchgate.net The N-alkylation of amides can be performed under solid-liquid PTC conditions, which can be particularly amenable to solvent-free systems. mdpi.com While PTC can be used in conjunction with microwave heating for the benzylation of N-phenyl-2-phenylacetamide, its catalytic effect in this specific microwave-assisted reaction has been noted to be minor. researchgate.net However, in conventional heating systems, PTC has been shown to be effective. For instance, the alkylation of N-phenyl-2-phenylacetamide with benzyl chloride under PTC conditions yielded the N-product in 48% yield. researchgate.net The choice of catalyst is crucial, with factors like the number of carbon atoms on the alkyl chains (C#) influencing its organophilicity and reactivity. acsgcipr.org

Solvent-free, or "dry" media, reactions represent a significant advancement in green chemistry by eliminating the need for often toxic, expensive, and difficult-to-remove organic solvents. mdpi.comresearchgate.net These systems offer numerous benefits, including reduced environmental impact, lower cost, and often simpler product isolation procedures. mdpi.com

The synthesis of this compound has been effectively conducted under solvent-free conditions, particularly when combined with microwave irradiation and PTC. mdpi.comresearchgate.net The reaction of N-phenyl-2-phenylacetamide with benzyl chloride and powdered potassium hydroxide proceeds efficiently without a solvent under microwave heating. researchgate.net This approach combines the benefits of rapid, microwave-induced heating with the environmental advantages of a solventless system. mdpi.com The use of inorganic solid supports for reactants and catalysts is a well-established environmentally benign technology that pairs well with microwave irradiation. mdpi.com This combination not only accelerates the N-alkylation of amides but also simplifies the workup, as liquid-liquid extraction can often be avoided. mdpi.comtandfonline.com

Synthesis of Structurally Related this compound Analogues and Derivatives

The structural framework of this compound serves as a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of analogues and derivatives. These modifications are aimed at altering physicochemical properties or introducing new functionalities for various research applications.

A primary strategy for creating analogues involves the incorporation of diverse functional groups and heterocyclic moieties. For example, the phenyl or benzyl rings of the parent molecule can be substituted or replaced entirely with heterocyclic systems known to impart desirable properties in medicinal chemistry, such as piperazine (B1678402) or oxazolidinone rings. The synthesis of such analogues typically involves coupling reactions between a functionalized acid derivative and an appropriate amine.

Another approach is the introduction of azole groups. A two-step synthesis involving the acylation of a substituted primary amine followed by alkylation with N-chloroacetyl aryl amines can yield N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized by first creating 4-amino-N-phenylacetamide intermediates, which are then converted through several steps to the final thiazole-containing products. nih.govmdpi.com These strategies demonstrate the modular nature of the synthesis, allowing for the systematic exploration of structure-activity relationships.

Halogenation is a common and effective strategy for modifying the electronic and lipophilic properties of a molecule. The synthesis of halogenated N-phenylacetamide derivatives can be achieved through various routes. One direct method involves the reaction of anilines with chloroacetyl chloride to produce 2-chloro-N-substituted-acetamides. nih.govekb.eg These chlorinated intermediates can then be used in subsequent reactions. nih.gov

More complex halogenated derivatives have also been synthesized. For instance, a series of N-phenylacetamide derivatives featuring halogenated 4-arylthiazole moieties have been prepared. mdpi.com These syntheses involve the condensation of a thiourea (B124793) intermediate with a halogenated α-halocarbonyl compound. nih.gov Examples of such compounds include those with fluorophenyl, dichlorophenyl, and bromophenyl groups attached to the thiazole (B1198619) ring. mdpi.com Additionally, N-arylacetamides with chloro and iodo substitutions on the phenyl ring have been synthesized from aryltriazenes under metal-free conditions. These methods provide access to a diverse range of halogenated analogues for further study. nih.gov

Compound NameHalogen Substituent(s)Reference
2-Chloro-N-phenylacetamideChlorine nih.gov
N-(4-chlorophenyl)acetamideChlorine
N-(3-chlorophenyl)acetamideChlorine
N-(4-iodophenyl)acetamideIodine
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideFluorine mdpi.com
N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamideChlorine mdpi.com
N-(4-((4-(3-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamideBromine mdpi.com

Synthesis of Aromatic and Heterocyclic Substituted N-phenylacetamide Analogues

The core structure of N-phenylacetamide serves as a versatile scaffold for the introduction of various aromatic and heterocyclic moieties, leading to a diverse range of analogues with potential applications in medicinal chemistry and materials science. Synthetic strategies to achieve these substitutions often involve multi-step sequences, beginning with functionalized anilines or acyl chlorides, followed by coupling or cyclization reactions.

One prominent approach involves the incorporation of a thiazole ring system. For instance, a series of N-phenylacetamide derivatives bearing 4-arylthiazole groups has been synthesized. mdpi.comnih.govresearchgate.net The general synthetic route commences with the protection of p-phenylenediamine, followed by amide formation and deprotection to yield 4-amino-N-phenylacetamide intermediates. These intermediates are then converted to isothiocyanates, which subsequently react to form thioureas. The final step involves the condensation of these thioureas with various α-halocarbonyl compounds to furnish the target N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamides. mdpi.comresearchgate.net This methodology allows for the introduction of a wide array of substituted aryl groups on the thiazole ring.

Another important class of heterocyclic substituted N-phenylacetamides includes those containing a benzimidazole (B57391) moiety. The synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives has been reported, starting from the reaction of various anilines or amines with chloroacetyl chloride to produce 2-chloro-N-substituted-acetamides. nih.gov These intermediates are then reacted with 2-mercaptobenzimidazole (B194830) in the presence of a base to yield the final products. This method provides a straightforward route to a library of compounds with diverse substitutions on the N-phenyl ring. nih.gov

The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been effectively utilized for the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles. nih.govresearchgate.netnih.gov This method involves the preparation of 2-azido-N-phenylacetamides from the corresponding anilines via chloroacetylation and subsequent nucleophilic substitution with sodium azide (B81097). nih.gov These azide intermediates are then reacted with various terminal alkynes in the presence of a copper catalyst to afford the 1,4-disubstituted-1,2,3-triazole products in high yields. nih.govresearchgate.net This synthetic strategy is valued for its efficiency, mild reaction conditions, and broad substrate scope. rsc.orgorganic-chemistry.org

The following table summarizes the synthesis of selected aromatic and heterocyclic substituted N-phenylacetamide analogues, highlighting the starting materials, key reagents, and reported yields.

Multi-Component Reactions for Complex Acetamide (B32628) Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov Several MCRs are particularly well-suited for the synthesis of complex acetamide architectures.

The Passerini three-component reaction (P-3CR) is a classic isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxyamides. wikipedia.orgorganicreactions.orgsciforum.netnih.govmdpi.com The reaction is believed to proceed through a concerted mechanism in non-polar solvents, where a hydrogen-bonded complex of the carboxylic acid and carbonyl compound reacts with the isocyanide. nih.gov This is followed by an intramolecular Mumm rearrangement to yield the final product. wikipedia.org The P-3CR offers a direct route to highly functionalized acetamide derivatives with three points of diversity. nih.gov

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide (α-acylamino-amide). nih.govorganic-chemistry.orgnih.govwikipedia.orgmdpi.com The reaction mechanism typically begins with the formation of an imine from the amine and carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to give the stable bis-amide product. nih.govmdpi.com The U-4CR is exceptionally versatile, allowing for a wide variety of substituents to be incorporated into the final structure, making it a valuable tool in drug discovery and combinatorial chemistry. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that can be adapted to create complex acetamide-containing structures. alfa-chemistry.cominformahealthcare.comwikipedia.orgthermofisher.com In a modified approach, 2-(4-formylphenoxy)-N-arylacetamides can be used as the aldehyde component. informahealthcare.com This precursor undergoes a cyclocondensation reaction with two equivalents of a β-ketoester (or similar active methylene (B1212753) compound) and an ammonia (B1221849) source (like ammonium acetate) to yield 1,4-dihydropyridine (B1200194) derivatives linked to a phenoxy-N-arylacetamide moiety. informahealthcare.comwikipedia.orgthermofisher.com This strategy allows for the construction of elaborate heterocyclic systems appended to the N-phenylacetamide core.

The following table provides an overview of these multi-component reactions and their application in generating complex acetamide architectures.

Spectroscopic Characterization and Structural Elucidation of N Benzyl N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For N-benzyl-N-phenylacetamide, these techniques are indispensable for confirming its structure and understanding its conformational behavior.

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its three main structural components: the acetyl methyl group, the benzylic methylene (B1212753) bridge, and the two aromatic rings (N-phenyl and benzyl).

The ten aromatic protons associated with the two phenyl rings typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The exact chemical shifts and multiplicities can be complex due to the overlapping signals of the N-phenyl and the benzyl (B1604629) phenyl groups. The benzylic methylene (CH₂) protons are observed as a sharp singlet at approximately 4.9-5.0 ppm. The high chemical shift is due to the deshielding effect of the adjacent nitrogen atom and the benzyl phenyl ring. The acetyl methyl (CH₃) protons give rise to a singlet in the upfield region, typically around 2.0 ppm.

Note: The following data is based on predicted spectral information and serves as an illustrative example. Actual experimental values may vary.

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅-CH₂)7.20 - 7.40Multiplet5H
Aromatic (C₆H₅-N)7.10 - 7.35Multiplet5H
Methylene (-CH₂-)4.95Singlet2H
Methyl (-CH₃)2.05Singlet3H

A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. In tertiary amides like this compound, this restricted rotation can lead to the existence of distinct rotational isomers, or rotamers (often labeled as E and Z isomers).

The energy barrier for this rotation is often high enough that the interchange between rotamers is slow on the NMR timescale at room temperature. scielo.br When this occurs, separate signals may be observed for each conformer. For this compound, this could result in the doubling of signals for the methyl and methylene protons, as their chemical environments would differ slightly in each rotational state. The relative intensity of these paired signals would correspond to the population ratio of the two rotamers in solution. Variable-temperature NMR studies can be employed to probe these dynamics; as the temperature increases, the rate of rotation increases, leading to the coalescence of the separate signals into a single, averaged peak. The energy barrier (ΔG‡) for this rotation can be calculated from the coalescence temperature. bioregistry.io

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methyl and methylene carbons. The amide carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically in the range of 170-172 ppm.

The aromatic carbons of the two phenyl rings produce a series of signals between approximately 126 and 142 ppm. The quaternary carbons (to which the nitrogen and methylene groups are attached) are typically less intense than the protonated carbons. The aliphatic methylene carbon (-CH₂) of the benzyl group is expected around 52-54 ppm, while the acetyl methyl carbon (-CH₃) appears in the upfield region, around 22-24 ppm.

Note: The following data is based on predicted spectral information and serves as an illustrative example. Actual experimental values may vary.

Carbon GroupPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)171.5
Aromatic (Quaternary, C-N)141.8
Aromatic (Quaternary, C-CH₂)136.5
Aromatic (CH)126.0 - 129.5
Methylene (-CH₂-)53.0
Methyl (-CH₃)23.0

While 1D NMR provides essential information, unambiguous assignment of all signals, especially the closely spaced aromatic resonances, requires two-dimensional (2D) NMR techniques.

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to identify direct, one-bond correlations between protons and the carbons to which they are attached. scielo.br In the HSQC spectrum of this compound, a cross-peak would confirm the connectivity between the methylene protons (~4.95 ppm) and the methylene carbon (~53.0 ppm). Similarly, it would link the methyl protons (~2.05 ppm) to the methyl carbon (~23.0 ppm) and each aromatic proton to its corresponding aromatic carbon. An edited HSQC (or HSQC-DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range correlations, typically over two to three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton and assigning quaternary carbons, which are not observed in HSQC spectra. For this compound, key HMBC correlations would include:

A cross-peak between the methyl protons (~2.05 ppm) and the carbonyl carbon (~171.5 ppm), confirming the acetyl group structure.

Correlations between the methylene protons (~4.95 ppm) and the carbons of the N-phenyl ring, as well as the quaternary carbon of the benzyl ring.

Correlations from the aromatic protons to neighboring and more distant carbons, helping to differentiate the signals of the two distinct phenyl rings.

Together, these 1D and 2D NMR techniques provide a complete and detailed picture of the molecular structure and connectivity of this compound.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample and confirming the identity of a compound by comparing its mass spectrum to reference libraries.

For this compound (C₁₅H₁₅NO), with a molecular weight of approximately 225.28 g/mol , GC/MS analysis provides a characteristic retention index and a unique fragmentation pattern upon electron ionization. nih.gov The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, has been reported as 2080 on a standard non-polar column. nih.gov

The electron ionization (EI) mass spectrum serves as a molecular fingerprint. Key fragments observed for this compound are crucial for its identification. The molecular ion peak ([M]⁺) is observed at an m/z that corresponds to the compound's molecular weight.

Table 1: Key GC/MS Fragmentation Data for this compound

m/z Value Interpretation
225 Molecular Ion ([M]⁺)
183 Fragment Ion
91 Tropylium Ion ([C₇H₇]⁺)

Source: NIST Mass Spectrometry Data Center. nih.gov

The presence of the molecular ion at m/z 225 confirms the molecular mass. The prominent peak at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺), which is a common fragment in molecules containing this moiety. The fragment at m/z 183 likely results from the loss of the acetyl group (CH₂=C=O). This distinct pattern of fragmentation and retention data allows for the confident identification of this compound and its differentiation from isomers.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds with minimal fragmentation. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, with a molecular formula of C₁₅H₁₅NO and a monoisotopic mass of 225.1154 Da, ESI-MS in positive ion mode is expected to show a prominent signal corresponding to the protonated molecule. nih.gov

Table 2: Expected ESI-MS Adducts for this compound

Ion Species Expected m/z
[M+H]⁺ ~226.1227
[M+Na]⁺ ~248.1046

Note: Expected m/z values are calculated based on the monoisotopic mass.

The detection of the [M+H]⁺ ion at m/z 226.12 provides unambiguous confirmation of the molecular weight of the compound. The relative simplicity of the ESI-MS spectrum, dominated by the molecular ion adduct, makes it an ideal method for verifying the mass of the target molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is a highly effective method for identifying the functional groups present in a molecule, as different bonds and functional groups vibrate at characteristic frequencies.

The amide functional group in this compound is a primary structural feature, and its characteristic vibrations are prominent in the IR spectrum. As a tertiary amide, it lacks the N-H bond, so the characteristic N-H stretching and bending (Amide II) bands seen in primary and secondary amides are absent. The most significant absorption is the carbonyl (C=O) stretching vibration, known as the Amide I band.

Table 3: Characteristic Amide Vibrational Frequencies

Vibrational Mode Description Expected Frequency Range (cm⁻¹)
Amide I C=O Stretch 1630 - 1680

The Amide I band for tertiary amides is a strong, sharp absorption typically found in the 1630–1680 cm⁻¹ region. This band is one of the most diagnostic peaks in the IR spectrum of this compound. The C-N stretching vibration also provides a useful, though often complex, band in the fingerprint region of the spectrum.

Beyond the amide group, the IR spectrum of this compound is defined by the vibrations of its phenyl and benzyl moieties.

Aromatic Vibrations : The two phenyl rings give rise to several characteristic peaks. C-H stretching vibrations for sp²-hybridized carbons typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aromatic C=C stretching vibrations within the rings produce a series of medium to sharp absorptions in the 1450–1600 cm⁻¹ region. Additionally, strong C-H out-of-plane bending vibrations appear between 690 and 900 cm⁻¹, and their specific positions can give clues about the substitution pattern of the aromatic rings.

Aliphatic Vibrations : The methylene (-CH₂-) bridge in the benzyl group and the methyl (-CH₃) group of the acetamide (B32628) provide characteristic aliphatic C-H stretching and bending signals. The sp³ C-H stretching vibrations are observed as medium to strong bands in the region just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups are expected in the fingerprint region, around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 4: Summary of Aromatic and Aliphatic IR Frequencies

Vibrational Mode Description Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
Aliphatic C-H Bend 1375 - 1465

The collective analysis of these distinct stretching and bending modes in the IR spectrum, combined with the powerful molecular weight and fragmentation data from mass spectrometry, allows for a comprehensive and confident structural elucidation of this compound.

Computational Chemistry and Theoretical Modeling of N Benzyl N Phenylacetamide

Intermolecular Interaction Modeling

Adsorption Energy Calculations in Material Science Contexts:No literature detailing the calculation of adsorption energies for N-benzyl-N-phenylacetamide on any material surface was identified.

Due to this lack of specific research, generating the requested article with the required data tables and detailed findings is not feasible.

Based on a comprehensive search of available scientific literature and crystallographic databases, a single-crystal X-ray diffraction study for the specific compound This compound has not been publicly reported. The detailed crystallographic data required to fulfill the request—including unit cell parameters, space group, specific molecular conformation, dihedral and torsion angles, and analysis of intermolecular interactions and graph-set motifs—is therefore unavailable.

While structural analyses exist for related but distinct derivatives, such as 2-Azido-N-benzyl-N-phenylacetamide, the strict requirement to focus solely on this compound prevents the use of data from these other compounds. The generation of a scientifically accurate article adhering to the provided outline is not possible without the foundational crystallographic data for the specified molecule.

Crystallographic Analysis and Solid State Structure of N Benzyl N Phenylacetamide

Intermolecular Interactions and Crystal Packing

Formation of Supramolecular Assemblies (e.g., head-to-tail dimers, 1D chains)

In the solid state, derivatives of N-benzyl-N-phenylacetamide frequently organize into higher-order structures through non-covalent interactions, most notably hydrogen bonding. These interactions can lead to the formation of discrete dimeric structures or extended one-dimensional (1D) polymeric chains.

A prominent example of dimerization is observed in the crystal structure of N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. In this molecule, the crystal structure reveals the formation of head-to-tail dimers. researchgate.netmdpi.com This arrangement is facilitated by hydrogen bonding between the amide carbonyl group of one molecule and the hydroxyl group of an adjacent molecule, resulting in the formation of a stable 14-membered ring. researchgate.netmdpi.com

In contrast to discrete dimers, other related compounds exhibit the formation of infinite one-dimensional chains. For instance, the crystal structure of N-benzylacetamide shows that molecules are interconnected by a framework of intermolecular N-H···O hydrogen bonds. researchgate.net These interactions create infinite chains of molecules, demonstrating a different mode of supramolecular assembly. researchgate.net Similarly, in N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, intermolecular N-H···O and O-H···O hydrogen bonds link the molecules, though a specific chain or dimer motif is not explicitly defined as "head-to-tail" or a simple 1D chain in the provided information. researchgate.net

These examples from closely related structures strongly suggest that this compound itself, if it possesses suitable hydrogen bond donors and acceptors, would likely exhibit similar supramolecular motifs, such as dimers or one-dimensional chains, in the solid state. The specific assembly would be contingent on the crystallization conditions and the steric and electronic effects of its constituent groups.

Influence of Substituents on Crystallization and Solid-State Features

The introduction of substituents onto the phenyl or benzyl (B1604629) rings of the this compound scaffold can profoundly influence its crystallization and solid-state features. These substituents can alter the molecule's polarity, steric profile, and hydrogen bonding capabilities, thereby directing the crystal packing and the resulting supramolecular architecture.

A systematic investigation into the effect of swapping methoxy and hydroxyl groups on N-benzyl-4-amino-1,2,4-triazole related organic salts further underscores the critical role of substituents. rsc.org This study revealed that a simple interchange of these groups leads to significant differences in the crystal structure and properties. For instance, one salt exhibited a layered structure while its counterpart adopted a distorted 3-D structure. rsc.org The study also noted differences in intermolecular interactions, such as the presence of edge-to-face versus twisted structures and variations in π···π stacking motifs from herringbone to γ-structures. rsc.org These findings illustrate the profound impact that subtle changes in substitution can have on the long-range order within the crystal.

The following table summarizes the crystallographic data for a substituted derivative, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, providing a concrete example of the structural parameters in this class of compounds. researchgate.net

Compound Name N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide
Molecular Formula C15H14ClNO2
Molecular Weight 275.72
Crystal System Monoclinic
Space Group P21
a (Å) 4.8255 (2)
b (Å) 10.8520 (5)
c (Å) 12.7701 (6)
β (º) 96.055 (4)
Volume (ų) 664.99 (5)
Z 2
Calculated Density (Mg m⁻³) 1.377

This data provides a quantitative look at the unit cell of a substituted N-benzylacetamide derivative and serves as a reference for understanding the solid-state properties of this family of compounds. The specific arrangement of molecules and the resulting crystal system are a direct consequence of the electronic and steric influences of the chloro and hydroxyl substituents.

Chemical Transformations and Reactivity of N Benzyl N Phenylacetamide and Its Analogues

Alkylation Reactions of Amide Nitrogen (N-Alkylation)

The alkylation of amides is a fundamental transformation in organic synthesis, offering pathways to a diverse array of N-substituted compounds. In the case of N-benzyl-N-phenylacetamide and its analogues, the reactivity of the amide nitrogen is a focal point of synthetic interest.

The alkylation of amides can, in principle, occur at three nucleophilic sites: the nitrogen atom (N-alkylation), the oxygen atom (O-alkylation), or the α-carbon (C-alkylation). The distribution of these products is highly dependent on the reaction conditions. For N-substituted 2-phenylacetamides, including N-benzyl-2-phenylacetamide, alkylation can yield N-, O-, and C-products. researchgate.net The formation of an anion or dianion from the amide is a key intermediate that leads to this mixture of products. researchgate.net

In the benzylation of N-phenyl-2-phenylacetamide under microwave irradiation and solvent-free conditions, the N-alkylation product is predominantly formed. researchgate.net However, the use of an excess of base and benzyl (B1604629) chloride can lead to higher yields of the O-alkylation product. researchgate.net Studies on the alkylation of various N-substituted 2-phenylacetamides have shown that under basic conditions, high selectivity for the N-product can often be achieved, sometimes in quantitative yields. researchgate.netsemanticscholar.org Conversely, alkylation under neutral conditions with agents like methyl and ethyl iodide generally results in a mixture of O- and N-alkylated products. semanticscholar.org

The choice of alkylating agent also plays a crucial role. For instance, alkylation of N-substituted 2-phenylacetamides with trimethyloxonium tetrafluoroborate can be unselective or result in low conversions, while triethyloxonium tetrafluoroborate has also been investigated. researchgate.net A reliable protocol for regioselective O-alkylation of amides to produce imidates has been developed using Meerwein's reagent (Et3OBF4) in the presence of trifluoroacetic acid (TFA), which effectively prevents N-alkylation. organic-chemistry.org

The selection of the base and alkylating agent significantly directs the outcome of amide alkylation. For the N-alkylation of amides, a strong base is typically required to deprotonate the amide nitrogen, which is not inherently a strong nucleophile. stackexchange.com Common conditions include the use of sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF), or even stronger bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) in ethereal solvents. stackexchange.com

In the context of N-benzyl-2-phenylacetamide, powdered potassium hydroxide (B78521) (KOH) has been effectively used as the base for benzylation with benzyl chloride. researchgate.net The use of phase-transfer catalysts (PTCs) in conjunction with bases like powdered KOH has been extensively studied. researchgate.netsemanticscholar.org For the benzylation of N-(4-nitrophenyl)-2-phenylacetamide, the choice of PTC, such as various tetraalkylammonium salts, was found to influence the ratio of N-, O-, and C-products. semanticscholar.org Specifically, tetrabutylammonium iodide (TBAI) and tetrabutylammonium bromide (TBAB) were effective. semanticscholar.org It was observed that triethylbenzylammonium bromide (TEBABr) and triethylammonium bromide (TEABr) were the most selective catalysts for N-alkylation in this system. semanticscholar.org

The nature of the alkylating agent is also a critical factor. While simple alkyl halides are common, more reactive agents are sometimes employed. For instance, a mild and sustainable protocol for the alkylation of primary and secondary amides with primary alkyl chlorides and bromides has been developed using potassium phosphate (K3PO4) without the need for strong bases or organometallic catalysts. escholarship.org

Interactive Data Table: Influence of Reaction Conditions on the Benzylation of N-phenyl-2-phenylacetamide

ReactantsBaseCatalystConditionsMajor Product(s)Reference
N-phenyl-2-phenylacetamide, Benzyl chloridePowdered KOHNoneMicrowave, solvent-freeN-product researchgate.net
N-phenyl-2-phenylacetamide, Benzyl chlorideExcess Powdered KOHNoneMicrowave, solvent-freeO-product yield increases researchgate.net
N-phenyl-2-phenylacetamide, Benzyl chlorideSodium amideNot specifiedNot specifiedC-product researchgate.net
N-(4-Nitrophenyl)-2-phenylacetamide, Benzyl chloridePowdered KOHTEBABrTolueneN-product (High selectivity) semanticscholar.org
N-(4-Nitrophenyl)-2-phenylacetamide, Benzyl chloridePowdered KOHTBHSO4TolueneMixture of N-, O-, C-products semanticscholar.org

The reactivity of the amide nitrogen in alkylation reactions is governed by a combination of steric and electronic factors. The lower reactivity of N-benzyl-2-phenylacetamide compared to N-ethyl-2-phenylacetamide and N-phenyl-2-phenylacetamide in benzylation reactions can be attributed to both steric hindrance and polar (electronic) effects. researchgate.net The bulky benzyl group can sterically hinder the approach of the alkylating agent to the nitrogen atom.

Electronically, the nature of the substituents on the amide nitrogen and the acyl group can significantly influence the nucleophilicity of the nitrogen atom. Electron-donating groups on the N-phenyl ring would be expected to increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups would have the opposite effect. In a broader context, the interplay of steric and electronic effects is a well-established principle in organic chemistry, influencing reaction rates and regioselectivity in various transformations, including those involving amides and imides. researchgate.netresearchgate.net For instance, in the synthesis of unsymmetrical imides, both steric and electronic factors of the coupling partners were found to be critical for the reaction's efficiency. researchgate.net Similarly, in gold-catalyzed amination reactions, the electronic and steric properties of the ligands play a crucial role in the reaction outcome. chemrxiv.org

Derivatization Strategies and Synthetic Utility

The this compound scaffold serves as a versatile template for the synthesis of a wide range of derivatives with potential applications in various fields, including medicinal chemistry.

The introduction of chloro-substituents onto the this compound framework can be achieved through various synthetic methods. For example, N-(substituted phenyl)-2-chloroacetamides can be synthesized by reacting the corresponding substituted anilines with chloroacetyl chloride. nih.govnih.gov This approach could be adapted to synthesize chloro-substituted analogues of this compound. The presence of a chloroacetyl group introduces a reactive site for further functionalization. For instance, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide has been synthesized and used as a precursor for the preparation of heterocyclic compounds like 4-benzylselenomorpholine-3,5-dione and 4-benzylthiomorpholine-3,5-dione. ekb.eg

The introduction of chloro substituents on the aromatic rings can significantly impact the molecule's properties. In a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, halogen substitution on the aromatic rings of both the phenylacetamide and benzyl moieties led to an increased affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors. nih.gov This highlights how targeted halogenation can modulate the biological activity of related compounds.

Interactive Data Table: Synthesis of Chloro-Substituted Acetamide (B32628) Derivatives

Starting MaterialReagentProductApplicationReference
Substituted anilinesChloroacetyl chlorideN-(substituted phenyl)-2-chloroacetamidesAntimicrobial activity studies nih.gov
PhenylmethanamineChloroacetyl chlorideN-Benzyl-2-chloro-N-(2-chloroacetyl)acetamideSynthesis of heterocyclic compounds ekb.eg
Anilines/aminesChloroacetyl chloride2-chloro-N-substituted-acetamidesSynthesis of antidepressant agents nih.gov

Further diversification of the this compound structure can be achieved by functionalizing the aromatic rings and the acetyl side chain. Standard aromatic functionalization techniques, such as electrophilic aromatic substitution, can be employed to introduce a variety of substituents onto the phenyl and benzyl rings. organic-chemistry.org The choice of reaction conditions would need to be carefully considered to avoid unwanted side reactions with the amide functionality.

In the context of related structures, the substitution on the aromatic rings of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has been extensively studied to probe structure-activity relationships for sigma receptor binding. nih.gov It was found that substitutions on the phenylacetamide aromatic ring, particularly at the 3-position, generally led to higher affinity for both sigma1 and sigma2 receptors. nih.gov Electron-donating groups like hydroxyl, methoxy, or amino groups resulted in moderate affinity for sigma1 receptors and weak or negligible affinity for sigma2 receptors. nih.gov

The acetyl side chain also presents opportunities for modification. For example, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been reported, demonstrating that complex heterocyclic systems can be appended to the core acetamide structure. mdpi.com Such modifications can lead to compounds with interesting biological activities.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for controlling the outcome and optimizing the conditions of chemical transformations. For cycloaddition and cascade reactions of N-substituted acetamides, mechanistic studies often focus on identifying key intermediates and elucidating the sequence of bond-forming and bond-breaking events.

Analysis of Reaction Intermediates

The identification and characterization of reaction intermediates provide direct evidence for a proposed reaction pathway. In the context of cascade reactions of N-aryl amides, amidyl radicals are frequently postulated as key intermediates nih.govacs.orgacs.orgnih.gov. The formation of these radicals can be initiated by various methods, including oxidation of the corresponding amide. For example, in the silver-catalyzed cascade cyclization of N-aryl-4-pentenamides, an amidyl radical is proposed to be generated, which then undergoes an intramolecular 5-exo-trig cyclization to form a carbon-centered radical nih.gov. The involvement of radical intermediates is often supported by radical inhibition experiments, where the addition of a radical scavenger quenches the reaction nih.gov.

In cycloaddition reactions, the transition state geometry plays a crucial role in determining the stereochemical outcome. Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for analyzing the structures and energies of these transient species acs.orgnih.govnih.govsemanticscholar.org. For instance, in [3+2] cycloaddition reactions, the asynchronous nature of the transition state, where one new bond forms in advance of the other, can be predicted through computational modeling nih.govsemanticscholar.org.

The table below outlines common intermediates and the methods used for their analysis in reactions involving N-substituted acetamide analogues.

Intermediate TypeAnalytical Method(s)Reaction TypeReference
Amidyl RadicalRadical inhibition studies, EPR spectroscopy (in some cases)Cascade Cyclization nih.gov
Carbon-centered RadicalTrapping experiments, computational studiesCascade Cyclization nih.gov
Zwitterionic IntermediateComputational studies (DFT)Cycloaddition researchgate.net
Transition StatesComputational studies (DFT, Activation Strain Model)Cycloaddition acs.orgnih.govsemanticscholar.orgvu.nl

Proposing Plausible Reaction Mechanisms

Initiation: Generation of an amidyl radical from the N-substituted acetamide precursor.

Propagation/Cascade: A sequence of intramolecular and/or intermolecular reactions, such as cyclization onto a tethered π-system, followed by further transformations like radical addition or rearrangement.

Termination: Formation of the final product through a radical quenching step or another terminating event.

A plausible mechanism for the silver-catalyzed cascade cyclization of an N-aryl-4-pentenamide with a quinone, for example, would involve the initial formation of an amidyl radical, followed by a 5-exo-trig cyclization to give a carbon-centered radical. This radical then adds to the quinone, and a subsequent oxidation/re-aromatization sequence affords the final product nih.gov.

For cycloaddition reactions, the mechanism is often concerted, proceeding through a single transition state libretexts.orglibretexts.org. The stereochemical and regiochemical outcomes are governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory. For example, in a [4+2] cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is typically dominant libretexts.org. Theoretical studies can provide detailed insights into these orbital interactions and the energetic profiles of different reaction pathways, thereby explaining the observed selectivity nih.govresearchgate.netvu.nlresearchgate.netmdpi.com.

While these mechanistic principles are derived from studies on analogues, they provide a solid foundation for predicting and understanding the potential reactivity of this compound in cycloaddition and cascade reactions. Further experimental and computational studies on this specific compound are needed to fully elucidate its chemical behavior.

Q & A

Q. How can the molecular structure of N-benzyl-N-phenylacetamide be confirmed experimentally?

To confirm the structure, use spectroscopic techniques:

  • IR spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm⁻¹) and N–H stretch (if present) .
  • NMR spectroscopy :
    • ¹H NMR : Look for signals from benzyl (δ ~4.5–5.0 ppm, –CH₂–) and phenyl groups (δ ~6.5–7.5 ppm, aromatic protons).
    • ¹³C NMR : Confirm the carbonyl carbon (δ ~165–175 ppm) and aromatic carbons .
  • Mass spectrometry : Verify the molecular ion peak at m/z 225.2857 (C₁₅H₁₅NO) .

Q. What are common synthetic routes for this compound?

A standard method involves:

  • Acetylation of N-benzyl-N-phenylamine : React the parent amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux.
  • Purification : Recrystallize from ethanol or use column chromatography to isolate the product .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust.
  • Waste disposal : Follow hazardous waste guidelines for amides and aromatic compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Use Design of Experiments (DOE) to test variables:

  • Catalyst loading : Screen bases (e.g., NaH vs. Et₃N).
  • Solvent polarity : Compare DMF (polar aprotic) vs. toluene (non-polar).
  • Temperature : Optimize reflux conditions (80–120°C).
  • Post-reaction workup : Assess extraction efficiency (e.g., ethyl acetate vs. dichloromethane) .

Q. How should researchers resolve contradictions in solubility data for this compound?

  • Re-evaluate purity : Use HPLC or GC-MS to check for impurities.
  • Solvent selection : Test solubility in graded ethanol/water mixtures or DMSO.
  • Cross-reference databases : Compare results with NIST or peer-reviewed studies .

Q. What computational methods are suitable for studying this compound’s electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential maps.
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites) .

Q. How can biological activity assays be designed for this compound derivatives?

  • In vitro testing : Use cell lines (e.g., HeLa or HEK293) to assess cytotoxicity.
  • Positive/negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase studies).
  • Dose-response curves : Determine IC₅₀ values at concentrations of 1–100 μM .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

  • Steric effects : The benzyl group may block substitution at the ortho position.
  • Electronic effects : The amide carbonyl deactivates the phenyl ring. Validate via isotopic labeling or Hammett studies .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis to acetic acid and amines) .

Q. What strategies should researchers employ to navigate patent landscapes for novel this compound derivatives?

  • Prior art searches : Use databases like USPTO or Espacenet with keywords (e.g., "phenylacetamide derivatives").
  • Novelty assessment : Compare substituents and applications against existing patents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.